molecular formula C18F38 B12305297 Octatriacontafluorooctadecane CAS No. 24768-65-8

Octatriacontafluorooctadecane

Cat. No.: B12305297
CAS No.: 24768-65-8
M. Wt: 938.1 g/mol
InChI Key: CKIFXJXKYOEESC-UHFFFAOYSA-N
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Description

Perfluorooctadecane is a perfluorinated compound with the chemical formula C18F38 . It is a member of the perfluoroalkane family, characterized by the replacement of all hydrogen atoms in the hydrocarbon chain with fluorine atoms. This compound is known for its exceptional chemical stability, thermal resistance, and hydrophobic properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorooctadecane can be synthesized through several methods, including:

    Electrochemical Fluorination (ECF): This method involves the electrolysis of hydrocarbons in the presence of hydrogen fluoride.

    Direct Fluorination: This method uses elemental fluorine to fluorinate hydrocarbons directly.

Industrial Production Methods

Industrial production of perfluorooctadecane often relies on electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Perfluorooctadecane is highly inert due to the strong carbon-fluorine bonds, making it resistant to most chemical reactions. under specific conditions, it can undergo:

Common Reagents and Conditions

Due to its inert nature, perfluorooctadecane does not readily react with common reagents. specialized conditions such as high temperatures or the presence of strong oxidizing agents can facilitate its decomposition .

Major Products Formed

The primary products formed from the decomposition of perfluorooctadecane include smaller perfluorinated alkanes and fluorinated gases such as carbon tetrafluoride (CF4) and hexafluoroethane (C2F6) .

Mechanism of Action

The mechanism of action of perfluorooctadecane is primarily based on its physical properties rather than chemical reactivity. In biological systems, it acts as an oxygen carrier by dissolving and transporting oxygen molecules. Its hydrophobic nature allows it to form stable emulsions, which can be used in various applications such as drug delivery and medical imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluorooctadecane’s longer carbon chain provides it with higher thermal stability and lower volatility compared to shorter perfluorinated compounds. This makes it particularly useful in applications requiring high-temperature resistance and long-term stability .

Properties

CAS No.

24768-65-8

Molecular Formula

C18F38

Molecular Weight

938.1 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontafluorooctadecane

InChI

InChI=1S/C18F38/c19-1(20,3(23,24)5(27,28)7(31,32)9(35,36)11(39,40)13(43,44)15(47,48)17(51,52)53)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(49,50)18(54,55)56

InChI Key

CKIFXJXKYOEESC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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